1-(4-Tetrahydropyranyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Hydrochloride
Overview
Description
1-(4-Tetrahydropyranyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Hydrochloride is a complex organic compound belonging to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is notable for its unique structure, which includes a tetrahydropyranyl group and a tetrahydropyrrolo[3,4-c]pyrazole core
Preparation Methods
The synthesis of 1-(4-Tetrahydropyranyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Hydrochloride typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tetrahydropyranyl group, which is then attached to the pyrazole core through a series of condensation and cyclization reactions. The reaction conditions often involve the use of catalysts, such as Lewis acids, and solvents like dichloromethane or ethanol. Industrial production methods may employ more scalable techniques, such as continuous flow synthesis, to ensure higher yields and purity.
Chemical Reactions Analysis
1-(4-Tetrahydropyranyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions, often using sodium borohydride or lithium aluminum hydride, can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Cyclization: Intramolecular cyclization reactions can form additional ring structures, further modifying the compound’s properties.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize reaction efficiency. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include a variety of functionalized pyrazole derivatives.
Scientific Research Applications
1-(4-Tetrahydropyranyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Hydrochloride has numerous applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds, which are valuable in material science and catalysis.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.
Medicine: Pyrazole derivatives, including this compound, have shown promise in the treatment of diseases such as cancer, inflammation, and infections due to their bioactive properties.
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(4-Tetrahydropyranyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
When compared to other pyrazole derivatives, 1-(4-Tetrahydropyranyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Hydrochloride stands out due to its unique combination of a tetrahydropyranyl group and a tetrahydropyrrolo[3,4-c]pyrazole core. Similar compounds include:
- 1,3,4,5-Tetraaryl-2-pyrazoline
- Pyrrolo[3,4-c]pyrazole-4,6-dione
- 1,3-Diaryl-5-(cyanoaminocarbonyl and ethoxycarbonyl)-2-pyrazoline
These compounds share the pyrazole core but differ in their substituents and overall structure, leading to variations in their chemical reactivity and applications
Properties
IUPAC Name |
1-(oxan-4-yl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.ClH/c1-3-14-4-2-9(1)13-10-7-11-5-8(10)6-12-13;/h6,9,11H,1-5,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRJNJLRSMZOJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C3=C(CNC3)C=N2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1434128-47-8 | |
Record name | Pyrrolo[3,4-c]pyrazole, 1,4,5,6-tetrahydro-1-(tetrahydro-2H-pyran-4-yl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1434128-47-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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